1-Aminocyclobutane-1,3-dicarboxylic acid
Overview
Description
Cis-1-Aminocyclobutane-1,3-dicarboxylic acid, commonly referred to as Cis-ACBD, is a synthetic and biologically active compound. It is known for its role as a potent and selective agonist of N-methyl-D-aspartate (NMDA) receptors and as an inhibitor of high-affinity, sodium-dependent plasma membrane glutamate transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cis-1-Aminocyclobutane-1,3-dicarboxylic acid can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. The synthetic route typically involves the use of cyclobutane derivatives and amino acid precursors, followed by cyclization and purification steps .
Industrial Production Methods
Industrial production of Cis-1-Aminocyclobutane-1,3-dicarboxylic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Cis-1-Aminocyclobutane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involving nucleophiles can lead to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Cis-1-Aminocyclobutane-1,3-dicarboxylic acid, which can be further utilized in research and industrial applications .
Scientific Research Applications
Cis-1-Aminocyclobutane-1,3-dicarboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
Cis-1-Aminocyclobutane-1,3-dicarboxylic acid exerts its effects by acting as an agonist of NMDA receptors and as an inhibitor of high-affinity, sodium-dependent plasma membrane glutamate transporters. The compound binds to the NMDA receptor, leading to the activation of the receptor and subsequent calcium influx. Additionally, it inhibits the reuptake of glutamate by binding to the glutamate transporter, thereby increasing extracellular glutamate levels .
Comparison with Similar Compounds
Similar Compounds
Trans-1-Aminocyclobutane-1,3-dicarboxylic acid: A stereoisomer of Cis-1-Aminocyclobutane-1,3-dicarboxylic acid with different biological activity.
L-trans-pyrrolidine-2,4-dicarboxylate: Another compound that acts as a competitive inhibitor of high-affinity glutamate transporters.
Uniqueness
Cis-1-Aminocyclobutane-1,3-dicarboxylic acid is unique due to its specific stereochemistry, which confers distinct biological activity compared to its trans isomer. Its dual role as an NMDA receptor agonist and glutamate transporter inhibitor makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-aminocyclobutane-1,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c7-6(5(10)11)1-3(2-6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYWPBNZXRMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60922431, DTXSID601312880 | |
Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2,4-Methanoglutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73550-55-7, 117488-23-0 | |
Record name | 1,3-Cyclobutanedicarboxylic acid, 1-amino-, cis-, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Methanoglutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117488230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Aminocyclobutane-1,3-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60922431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2,4-Methanoglutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601312880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Aminocyclobutane-cis-1,3-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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